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Introduction to Meso-zeaxanthin Toxicology

Meso-zeaxanthin (3R,3′S-zeaxanthin) is a xanthophyll carotenoid of significant interest in nutritional

science and ophthalmology, notably as one of the three primary carotenoids that constitute the macular

pigment of the human retina alongside lutein and zeaxanthin [1]. Unlike its isomers, meso-zeaxanthin is not

typically abundant in the common human diet but is found in specific tissues of marine organisms and can be

produced industrially from lutein [1]. Its potential for dietary supplementation, particularly for supporting

eye health, necessitates a thorough safety evaluation in accordance with regulatory standards. This document

consolidates the critical toxicological data from key animal studies, including the No-Observed-Adverse-

Effect Level (NOAEL), and provides detailed experimental protocols for researchers conducting safety

assessments.

Summary of Toxicological Findings

The following tables summarize the quantitative outcomes from pivotal toxicity studies on meso-

zeaxanthin.

Table 1: Overview of Key Toxicity Studies for Meso-zeaxanthin
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Study Type Species Duration Route
NOAEL
(mg/kg
bw/day)

Key Findings

Subchronic
Toxicity [2] [3]

Han Wistar Rat 13 weeks +
4-week

recovery

Oral
Gavage

>200 No compound-related
clinical, biochemical,

or pathological signs.

Subchronic

Toxicity [4]

Sprague-

Dawley (SD)
Rat

13 weeks Oral

Gavage

300 No adverse effects in

hematology, clinical
chemistry, or

histopathology.

Acute Oral

Toxicity [4]

SD Rat & ICR

Mouse

Single dose Oral

Gavage

>10,000
(MTD*)

No mortality or

adverse effects
observed.

Genotoxicity
(Ames Test) [2]

[3]

Salmonella
typhimurium &

E. coli

- In vitro Non-
mutagenic (up

to 5000
µg/plate)

No increase in
revertant colonies, with

or without metabolic
activation.

*MTD: Maximum Tolerated Dose

Table 2: Clinical Pathology Parameters Monitored in Subchronic Rat Studies

Category Specific Parameters Measured

Hematology Hemoglobin, Hematocrit, Erythrocyte/Leukocyte counts, Clotting time [3] [4]

Clinical
Chemistry

Albumin, Globulin, Total Protein, ALT, AST, ALP, Creatinine, Urea, Glucose,

Cholesterol [3] [4]

Histopathology Comprehensive examination of major organs (e.g., liver, kidneys, heart, spleen, GI

tract, reproductive organs) [3] [4]

Detailed Experimental Protocols
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Protocol 1: 13-Week Subchronic Oral Toxicity Study in Rats

This protocol is adapted from the OECD Guideline for Testing of Chemicals and the studies by Thurnham &

Howard (2013) and Xu et al. (2013) [2] [3] [4].

1. Test System

Species and Strain: Han Wistar or Sprague-Dawley rats.

Age and Weight: Young adults, 8-9 weeks old at study initiation.
Group Size and Assignment: At least 10 rats per sex per group, randomly assigned to control and

treatment groups.
Housing: Animals housed individually under standard laboratory conditions (controlled temperature,

humidity, 12-hour light/dark cycle). Feed and water are provided ad libitum.

2. Test Article and Formulation

Test Article: High-purity meso-zeaxanthin concentrate (≥85-98% purity).

Vehicle: Corn oil or another suitable vehicle.
Formulation: The test article is dissolved/suspended in the vehicle at concentrations required to

deliver the target doses (e.g., 2, 20, and 200 mg/kg bw/day). Formulation stability and homogeneity
must be verified analytically [3] [4].

3. Study Design

Groups:
Group 1: Vehicle control (e.g., corn oil).

Group 2: Low-dose meso-zeaxanthin (e.g., 2 mg/kg bw/day).
Group 3: Mid-dose meso-zeaxanthin (e.g., 20 mg/kg bw/day).

Group 4: High-dose meso-zeaxanthin (e.g., 200-300 mg/kg bw/day).
Dosing Regimen: Daily administration via oral gavage at a constant volume (e.g., 5-10 mL/kg body

weight). The control group receives the vehicle only.
Duration: 13 consecutive weeks, with a subset of animals from the control and high-dose groups

retained for a 4-week post-treatment recovery period to assess reversibility of any potential effects [2]
[3].

4. In-life Observations and Measurements

Clinical Observations: Twice-daily checks for mortality and moribundity. Detailed weekly
observations for signs of toxicity, changes in skin, fur, eyes, mucous membranes, and alterations in

activity or behavior.
Body Weight and Food Consumption: Recorded and measured weekly.
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5. Terminal Procedures and Analysis

Blood Collection: At termination, blood is collected via a designated method (e.g., retro-orbital
plexus under anesthesia or from the abdominal aorta) for hematology and clinical chemistry analysis

(see Table 2).
Necropsy: A full gross necropsy is performed on all animals.

Organ Weights: Key organs (e.g., liver, kidneys, adrenals, heart, spleen, brain, reproductive organs)
are weighed.

Histopathology: Preserved tissues from all animals in the control and high-dose groups are
processed, sectioned, stained with Hematoxylin and Eosin (H&E), and examined microscopically.

Tissues from lower-dose groups are examined if effects are seen at higher doses [3] [4].

The workflow and key decision points for the toxicology assessment program are outlined below.
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Program Start: Meso-zeaxanthin
Toxicology Assessment

Acute Oral Toxicity
(Single Dose)

Genotoxicity Battery
(Ames Test)

Subchronic Toxicity
(13-Week Rat Study)

NOAEL Established
from Subchronic Study

Recovery Phase
(4-Week Off-Dose)

If no adverse
effects observed

Human Safety &
Risk Assessment

Proceed to
Risk Assessment

Click to download full resolution via product page

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

This protocol follows OECD Guideline 471 and was used to assess the potential genotoxicity of meso-

zeaxanthin [2] [3].
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1. Test Strains

Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.
Escherichia coli strain WP2uvrA.

2. Metabolic Activation

The test is performed both in the presence and absence of a metabolic activation system (S9 mix,
typically derived from rat liver induced with Aroclor 1254).

3. Dose Levels and Application

Test Article: Meso-zeaxanthin, dissolved in a suitable solvent like DMSO.
Dose Levels: A minimum of five dose levels are tested, ranging from 10 to 5000 µg/plate.

Controls: Concurrent vehicle (negative) and known mutagen (positive) controls are included for each
strain and condition.

4. Procedure

The test strains, S9 mix (where applicable), and the test article are incubated with a limited amount of
histidine/tryptophan (top agar) and poured onto minimal glucose agar plates.

After incubation at 37°C for 48-72 hours, the number of revertant colonies per plate is counted
manually or automatically.

Criteria for Positive Result: A twofold or greater increase in revertant colonies compared to the
vehicle control, and/or a dose-related response, is considered a positive mutagenic effect [2] [3].

Data Interpretation and Conclusion

The consistent findings across multiple studies demonstrate a favorable toxicological profile for meso-

zeaxanthin. The NOAEL from a robust 13-week rat study is >200 mg/kg bw/day [2] [3], with another

study confirming a NOAEL of 300 mg/kg bw/day [4]. The absence of mutagenic activity in the Ames test

indicates no genotoxic concerns at the tested concentrations.

For human safety assessment, the application of a 100-fold safety factor to the rat NOAEL of 300 mg/kg

bw/day has been used to suggest an Acceptable Daily Intake (ADI) of 3 mg/kg bw/day [4]. This ADI is

substantially higher than the doses used in typical dietary supplements (often around 10 mg/day for adults),

indicating a wide margin of safety [1] [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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